molecular formula C24H18O5 B2987047 3-(4-methoxyphenyl)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one CAS No. 858760-05-1

3-(4-methoxyphenyl)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one

Cat. No.: B2987047
CAS No.: 858760-05-1
M. Wt: 386.403
InChI Key: UZWRXYKNZYKZES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one (CAS 858760-05-1) is a synthetic chromen-4-one derivative supplied for research purposes. This compound is of significant interest in medicinal chemistry, particularly in the development of targeted cancer therapies. It belongs to a class of compounds known for their inhibitory activity against tumor-associated carbonic anhydrase (CA) isoforms IX and XII . These membrane-bound enzymes are overexpressed in a wide range of hypoxic tumors and are recognized as potential targets for anticancer agents, as they play a critical role in tumor pH control and progression . The core structure of this molecule is based on the chromene scaffold, which is a privileged structure in drug discovery due to its low molecular weight, chemical stability, and multifaceted biological activities . The specific substitution pattern with a 4-methoxyphenyl group at the 3-position and a 2-oxo-2-phenylethoxy moiety at the 7-position is designed to optimize potency and selectivity towards the cancer-associated CA isoforms while minimizing activity against off-target cytosolic isoforms like CA I and II . Researchers can utilize this compound as a valuable tool to study the pathophysiological roles of CA IX and XII and to explore novel therapeutic strategies for hypoxic cancers. Please Note: This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. It is not suitable for human or animal consumption.

Properties

IUPAC Name

3-(4-methoxyphenyl)-7-phenacyloxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O5/c1-27-18-9-7-16(8-10-18)21-14-29-23-13-19(11-12-20(23)24(21)26)28-15-22(25)17-5-3-2-4-6-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWRXYKNZYKZES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-methoxyphenyl)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one, a member of the chromone family, has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its chromen core, which is known for its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive review of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C24H18O5
Molecular Weight: 402.39 g/mol
IUPAC Name: this compound

PropertyValue
Molecular FormulaC24H18O5
Molecular Weight402.39 g/mol
IUPAC NameThis compound

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The compound can modulate enzyme activities and signaling pathways, leading to various therapeutic effects. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Case Study: Anticancer Activity on MCF-7 Cells

  • Objective: Evaluate the effects on MCF-7 breast cancer cells.
  • Methodology: MCF-7 cells were treated with varying concentrations of the compound; cell viability was assessed using MTT assays.
  • Findings: The compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity against breast cancer cells.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored.

Case Study: Anti-inflammatory Effects on RAW 264.7 Macrophages

  • Objective: Assess the anti-inflammatory potential using LPS-stimulated macrophages.
  • Methodology: Cells were pre-treated with the compound before LPS stimulation; levels of inflammatory cytokines were measured.
  • Findings: Treatment resulted in decreased levels of TNF-alpha and IL-6, confirming its anti-inflammatory properties.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties.

Research Findings:
Studies have indicated that derivatives of chromone compounds exhibit varying degrees of antimicrobial activity against different bacterial strains. Although specific data for this compound is limited, related compounds have demonstrated efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds within the chromone family.

Compound NameStructural FeaturesBiological Activity
Compound A3-(4-methoxyphenyl) derivativeModerate anticancer activity
Compound BSubstituted chromoneStrong anti-inflammatory effects

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(4-methoxyphenyl)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one with structurally related isoflavone derivatives, emphasizing substituent variations, biological activities, and physicochemical properties:

Compound Name Substituent at Position 7 Biological Activity (IC₅₀ or % Inhibition) Melting Point (°C) Purity (%) Key References
This compound (Target) 2-Oxo-2-phenylethoxy Not reported
7-(2-(4-Chlorophenyl)-2-oxoethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one (4a) 2-(4-Chlorophenyl)-2-oxoethoxy Not reported
G1: 3-(4-Methoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one 2-(Piperidin-1-yl)ethoxy AChE: 1.2 μM; BuChE: 14.5 μM 135.0–136.6 98.8
Compound 18: 3-(4-Methoxyphenyl)-7-(3-oxo-3-(piperidin-1-yl)propoxy)-4H-chromen-4-one 3-Oxo-3-(piperidin-1-yl)propoxy AChE/BuChE dual inhibition 99.5
Formononetin (7-Hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one) Hydroxy Estrogenic activity; antioxidant 258–260
5-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-4H-chromen-4-one Hydroxy; methoxy at C7 PDE-1 inhibition (IC₅₀ = 13.55 μM)

Structural and Functional Insights

This structural feature is absent in analogs like 4a (), which substitutes phenyl with chlorophenyl, likely altering electronic properties and steric bulk . Derivatives with piperidine-containing chains (e.g., G1, Compound 18) exhibit potent AChE/BuChE inhibition due to interactions with the enzymes' catalytic and peripheral anionic sites. The target compound’s phenyl-ketone group may engage similar interactions but with distinct binding kinetics .

Physicochemical Properties: Melting Points: Compounds with bulky substituents (e.g., G1) or polar groups (e.g., hydroxy in Formononetin) exhibit higher melting points due to increased intermolecular forces. The target compound’s phenyl-ketone group may moderate its melting point relative to these analogs . Purity and Synthesis: Derivatives like Compound 18 (99.5% purity) and G1 (98.8%) are synthesized via nucleophilic substitution or Mannich reactions, suggesting that the target compound could be prepared similarly using 2-oxo-2-phenylethyl bromide or analogous reagents .

Biological Activity Trends: Enzyme Inhibition: The methoxy group at C4 in the 3-phenyl ring (common across all compounds) is critical for scaffold stability and binding. Substitutions at C7 determine specificity; e.g., G1’s piperidine group enhances AChE affinity, while the target compound’s phenyl-ketone may favor BuChE or other targets . Antioxidant and Estrogenic Effects: Formononetin () and 5-hydroxy-7-methoxy derivatives () highlight the role of hydroxyl groups in antioxidant activity, which the target compound lacks due to its C7 alkoxy substitution .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(4-methoxyphenyl)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one?

  • Methodology :

  • Core Synthesis : Start with a chromenone scaffold (e.g., 7-hydroxy-4H-chromen-4-one derivatives). Introduce the 4-methoxyphenyl group at position 3 via nucleophilic substitution or Friedel-Crafts alkylation.
  • Functionalization at Position 7 : Use a Williamson ether synthesis or alkylation with 2-bromo-1-phenyl-1,2-ethanedione to attach the 2-oxo-2-phenylethoxy moiety. Optimize reaction conditions (e.g., reflux in DMF with K₂CO₃ as a base) .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) for high-purity yields.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Key Techniques :

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substituent positions and coupling patterns (e.g., methoxy protons at ~δ 3.8 ppm, aromatic protons in the chromenone core). DEPT-135 and 2D experiments (COSY, HSQC) resolve overlapping signals .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) with EI or ESI ionization validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ or [M−H]⁻ ions) .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and ether (C-O, ~1200 cm⁻¹) functional groups .

Q. What preliminary assays are used to assess the compound’s bioactivity?

  • Screening Workflow :

  • Enzyme Inhibition : Test against α-glucosidase, xanthine oxidase, or kinases using spectrophotometric assays (e.g., p-nitrophenyl substrate hydrolysis) .
  • Cellular Viability : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and non-tumorigenic cells (e.g., HEK293) to establish selectivity .
  • Antioxidant Activity : Measure DPPH radical scavenging or FRAP assays to assess redox potential .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in chromenone derivatives?

  • Methodology :

  • Crystal Growth : Use vapor diffusion (e.g., hexane/ethyl acetate) or slow evaporation to obtain single crystals.
  • Data Collection : Collect diffraction data (Mo/Kα radiation, λ = 0.71073 Å) and solve structures using SHELX (SHELXT for space group determination, SHELXL for refinement). Analyze π-π stacking, hydrogen bonding, and torsional angles .
  • Case Study : In , the title compound’s triclinic packing (space group P1) revealed intermolecular hydrogen bonds (C-H···O) stabilizing the crystal lattice .

Q. What strategies address low yields in the alkylation step during synthesis?

  • Optimization Approaches :

  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) or microwave-assisted synthesis to enhance reaction efficiency.
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity of the alkoxide intermediate.
  • Protecting Groups : Temporarily protect reactive hydroxyl groups (e.g., TMS or acetyl) to prevent side reactions .

Q. How to analyze structure-activity relationships (SAR) for derivatives of this compound?

  • SAR Workflow :

  • Analog Synthesis : Modify substituents (e.g., replace methoxy with halogen or alkyl groups) and assess bioactivity changes.
  • Computational Modeling : Perform molecular docking (AutoDock Vina) or MD simulations to predict binding modes with targets (e.g., adenosine A2B receptors) .
  • Pharmacophore Mapping : Identify critical functional groups (e.g., the 2-oxo-2-phenylethoxy chain) for activity using QSAR models .

Q. What are the challenges in studying tautomerism or keto-enol equilibria in this compound?

  • Analytical Strategies :

  • Variable-Temperature NMR : Monitor chemical shift changes (e.g., carbonyl protons) across temperatures to detect tautomeric forms.
  • X-ray Crystallography : Resolve enol vs. keto configurations in the solid state (e.g., shows π-π stacking in chromenone derivatives) .
  • UV-Vis Spectroscopy : Track absorption shifts in different solvents (e.g., polarity-dependent λmax changes) .

Q. How to evaluate metabolic stability and cytochrome P450 interactions in vitro?

  • Metabolism Studies :

  • Liver Microsomes : Incubate the compound with human/rat liver microsomes and NADPH. Quantify parent compound depletion via LC-MS/MS.
  • CYP Inhibition : Use fluorogenic substrates (e.g., CYP3A4: midazolam) to assess competitive/non-competitive inhibition .
  • Metabolite Profiling : Identify hydroxylated or demethylated metabolites using high-resolution mass spectrometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.